N-Carbamoyl Linagliptin
Description
Contextual Background of Linagliptin (B1675411) and its Related Substances
Linagliptin is an orally active and highly potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4). nih.govnih.gov This enzyme is responsible for the degradation of incretin (B1656795) hormones, which play a vital role in regulating blood glucose levels. daicelpharmastandards.com By inhibiting DPP-4, Linagliptin increases the levels of active incretins, thereby stimulating insulin (B600854) secretion and reducing glucagon (B607659) secretion in a glucose-dependent manner. daicelpharmastandards.com Chemically, Linagliptin is identified as 8-[(3R)-3-aminopiperidin-1-yl]-7-(but-2-yn-1-yl)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione. daicelpharmastandards.com
During the synthesis and storage of Linagliptin, various related substances, or impurities, can form. These impurities can originate from starting materials, intermediates, by-products of side reactions, or degradation of the API itself. nih.gov Regulatory bodies require the identification and control of impurities to ensure the quality and safety of the pharmaceutical product. nih.gov Among these is N-Carbamoyl Linagliptin, an impurity that warrants careful monitoring. daicelpharmastandards.com
Significance of Impurity Research in Active Pharmaceutical Ingredients
The investigation of impurities in APIs is a fundamental aspect of pharmaceutical development and manufacturing. nih.gov The presence of impurities, even in small quantities, can potentially affect the stability and efficacy of the drug. Therefore, comprehensive research is conducted to identify, characterize, and quantify these impurities. This process, known as impurity profiling, is crucial for several reasons:
Quality Control: A well-defined impurity profile is essential for setting specifications for the release of the API and the final drug product.
Process Optimization: Understanding the formation of impurities helps in optimizing the synthetic route and manufacturing process to minimize their levels. nih.govnih.gov
Regulatory Compliance: Regulatory agencies worldwide, such as the International Council for Harmonisation (ICH), have strict guidelines for the reporting, identification, and qualification of impurities. nih.govmdpi.com
Classification and Origin of this compound as an Impurity
This compound, also known as Linagliptin N-Aminocarbonyl Impurity, is a recognized related substance of Linagliptin. anantlabs.comlgcstandards.comsvaklifesciences.com Its formation can be attributed to several factors throughout the lifecycle of the API.
| Compound | CAS Number | Molecular Formula | Molecular Weight |
| This compound | 1955514-80-3 | C26H29N9O3 | 515.57 g/mol |
Table 1: Chemical Properties of this compound. Data sourced from lgcstandards.commolcan.com.
Process-related impurities are substances that are formed during the manufacturing process of the API. nih.govnih.gov The synthesis of Linagliptin is a multi-step process involving various reagents and intermediates. nih.gov The formation of this compound can potentially occur due to side reactions involving the primary amino group of the piperidine (B6355638) ring of Linagliptin. For instance, the presence of certain reagents or reactive intermediates under specific reaction conditions could lead to the addition of a carbamoyl (B1232498) group (-CONH2) to this amine. While specific synthetic steps leading to this compound are not extensively detailed in the provided search results, the general principles of process chemistry suggest that isocyanates or their precursors could be potential reactants.
Degradation products are impurities that form when the API is exposed to various stress conditions such as heat, humidity, light, acid, or base. nih.govmdpi.com Forced degradation studies are intentionally conducted to understand the degradation pathways of a drug substance. nih.govnih.gov Research on Linagliptin has shown its susceptibility to degradation under acidic and oxidative conditions. nih.govscitechnol.comresearchgate.net While specific studies identifying this compound as a direct degradation product were not found in the search results, it is plausible that under certain conditions, the primary amine of Linagliptin could react with degradation products of excipients or the API itself to form the carbamoyl derivative. A patent document mentions the potential formation of N-carbamoyl impurities in pharmaceutical compositions of Linagliptin. google.com
Reaction-derived impurities arise from chemical reactions involving the API or its intermediates. The formation of this compound is a clear example of a reaction-derived impurity where the parent molecule, Linagliptin, undergoes a chemical modification. The key reaction is the carbamoylation of the primary amino group on the piperidine moiety of Linagliptin. This reaction introduces a urea-like functionality into the molecule. The specific reagents and mechanisms that drive this reaction in the context of Linagliptin's manufacturing or storage are critical areas of investigation for process chemists to control its formation.
Structure
3D Structure
Properties
Molecular Formula |
C26H29N9O3 |
|---|---|
Molecular Weight |
515.6 g/mol |
IUPAC Name |
[(3R)-1-[7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-2,6-dioxopurin-8-yl]piperidin-3-yl]urea |
InChI |
InChI=1S/C26H29N9O3/c1-4-5-13-34-21-22(31-25(34)33-12-8-9-17(14-33)29-24(27)37)32(3)26(38)35(23(21)36)15-20-28-16(2)18-10-6-7-11-19(18)30-20/h6-7,10-11,17H,8-9,12-15H2,1-3H3,(H3,27,29,37)/t17-/m1/s1 |
InChI Key |
QWRPIDPNVOGFFM-QGZVFWFLSA-N |
Isomeric SMILES |
CC#CCN1C2=C(N=C1N3CCC[C@H](C3)NC(=O)N)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C |
Canonical SMILES |
CC#CCN1C2=C(N=C1N3CCCC(C3)NC(=O)N)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C |
Origin of Product |
United States |
Synthetic Methodologies and Formation Pathways of N Carbamoyl Linagliptin
Mechanistic Studies on N-Carbamoyl Linagliptin (B1675411) Formation
N-Carbamoyl Linagliptin can be formed as an unintended byproduct during the synthesis, formulation, or even analytical testing of Linagliptin. Mechanistic studies reveal how specific conditions and reagents can lead to its generation.
The formation of the urea (B33335) moiety in this compound proceeds via a nucleophilic addition mechanism. The key step is the attack of the electron-rich primary amine on the (R)-3-aminopiperidinyl substituent of the Linagliptin molecule onto an electrophilic carbamoylating species. metkinenchemistry.com
The most relevant pathway mirrors the classic Wöhler synthesis, where ammonium (B1175870) cyanate (B1221674) converts to urea. wikipedia.org In this context, the Linagliptin amine attacks isocyanic acid (HNCO). Isocyanic acid is a highly reactive intermediate that can be generated in situ from several sources. For instance, in aqueous solutions, urea can exist in equilibrium with ammonium cyanate, which in turn can dissociate into ammonia (B1221849) and isocyanic acid upon heating. wikipedia.orgpnas.org If urea is present as a contaminant or degradation product, it can serve as a source of HNCO to carbamoylate Linagliptin.
A specific investigation identified the formation of a "linagliptin urea" derivative during sample preparation for HPLC analysis. The study proposed that the impurity arose from the reaction of Linagliptin with hydrocyanic acid (HCN), a known trace impurity in HPLC-grade acetonitrile (B52724), with the reaction being accelerated by sonication. researchgate.net HCN can be oxidized or exist in equilibrium with isocyanic acid, which then acts as the carbamoylating agent.
The formation of this compound is highly dependent on the chemical environment.
Solvents: As identified in a mechanistic study, the choice of solvent can be a direct cause of impurity formation. HPLC-grade acetonitrile containing trace amounts of hydrocyanic acid (HCN) was shown to be a source for the carbamoyl (B1232498) group, leading to the formation of this compound, especially when energy is applied through sonication to dissolve the sample. researchgate.net
Reagents and Contaminants: The presence of urea or cyanate-containing species as impurities in starting materials or reagents can lead to the formation of this compound, particularly under thermal stress. wikipedia.org
Excipients: In pharmaceutical formulations, certain excipients can degrade or contain reactive functional groups. A patent for Linagliptin formulations notes that incompatibilities can arise from excipients having or forming acyl or carbamoyl groups, which can react with the free base of the DPP-4 inhibitor to form derivatives like N-carbamoyl derivatives. googleapis.com The use of a suitable stabilizer or buffering agent is proposed to mitigate such reactions. googleapis.com
2
This compound, an impurity also identified as linagliptin urea, can be formed through various unintended reaction pathways. Its presence is critical to monitor and control during the manufacturing and analytical stages of linagliptin. The formation of this derivative primarily involves the reaction of the primary amine group on the piperidine (B6355638) ring of the linagliptin molecule with a carbamoylating agent. The following sections detail the specific synthetic and formation routes.
1 Cyanide-Mediated Carbamoylation Processes
A significant pathway for the formation of this compound is through a reaction mediated by cyanide. researchgate.net Research has identified this compound as a solution degradant, particularly during analytical sample preparation. researchgate.net
The primary mechanism involves the reaction of linagliptin with hydrocyanic acid (HCN). researchgate.net Hydrocyanic acid is a known trace impurity in high-performance liquid chromatography (HPLC) grade acetonitrile, a common solvent used for diluting pharmaceutical samples for analysis. researchgate.net The amine group of linagliptin can react with HCN, leading to the formation of the N-carbamoyl adduct.
This reaction was verified through stress studies where linagliptin was intentionally exposed to trimethylsilyl (B98337) cyanide (TMSCN). TMSCN is a reagent known to release hydrocyanic acid slowly in the presence of water, thereby simulating the conditions caused by the impurity in acetonitrile. researchgate.net The study confirmed the formation of this compound under these conditions.
The process is notably accelerated by sonication, a technique frequently used to accelerate the dissolution of the drug substance from tablets into the diluent during sample preparation. researchgate.net The energy input from sonication appears to facilitate the reaction between the linagliptin and the trace cyanide impurity. researchgate.net
| Factor | Description | Implication | Source(s) |
| Reactant | Linagliptin | The active pharmaceutical ingredient with a reactive primary amine group. | researchgate.net |
| Reagent | Hydrocyanic Acid (HCN) | A trace impurity found in HPLC-grade acetonitrile. | researchgate.net |
| Catalyst/Condition | Sonication | Used for sample dissolution; provides energy for the reaction. | researchgate.net |
| Product | This compound | An undesired impurity formed during analytical testing. | researchgate.net |
2 Reaction with Carbamoyl-Containing Excipients
The formation of this compound is not limited to reactions with cyanide but can also occur through interactions with certain reactive excipients or impurities derived from them. Active pharmaceutical ingredients like linagliptin, which contain a primary or secondary amino group, are susceptible to reacting with molecules containing reactive carbonyl or acyl groups. google.com This can lead to the formation of N-carbamoyl derivatives through a process known as urea formation. google.com
While specific excipients containing a pre-formed carbamoyl group are a potential source, a more common scenario involves the reaction with urea itself, which can be present as an impurity or formed in-situ. google.comgoogle.com For instance, some synthetic routes for linagliptin intermediates utilize urea as a reactant, highlighting its reactivity within the system. google.com
Furthermore, incompatibilities can arise with excipients that have reactive functional groups, such as the reducing ends of sugars or carboxylic acid groups that can form on the surface of materials like microcrystalline cellulose (B213188) via oxidation. google.com These reactions are particularly problematic in solid dosage forms where the drug is in close contact with excipients. google.com The use of stabilizing agents, such as suitable buffers, can mitigate the formation of these N-carbamoyl derivatives by controlling the micro-environmental pH and preventing the reactions. google.com
| Interaction | Reactants | Result | Mitigation | Source(s) |
| Urea Formation | Linagliptin + Urea (or other carbamoyl source) | This compound | Control of impurities, use of stabilizers. | google.comgoogle.com |
| Excipient Incompatibility | Linagliptin + Reactive carbonyl/acyl groups on excipients | N-acetyl or N-carbamoyl derivatives | Careful excipient selection, use of buffering agents. | google.com |
3 Influence of Environmental Factors on Formation Kinetics
The rate of this compound formation is significantly influenced by various environmental and physical factors. These factors can provide the necessary energy to overcome the activation barrier for the carbamoylation reaction.
Energy Input: As established in the cyanide-mediated pathway, the application of energy is a critical factor. Studies have shown that the use of sonication during sample preparation dramatically increases the formation of this compound. researchgate.net When sonication was replaced with a less intense method like vortex vibration, the concentration of the impurity dropped to below the detection limit (0.02%). researchgate.net This demonstrates a direct correlation between the energy applied to the system and the reaction kinetics.
Temperature and Humidity: General stability studies on linagliptin have shown that the formation of various degradation products is accelerated in the presence of heat and humidity. mdpi.com Although not exclusively focused on this compound, these findings suggest that elevated temperature and moisture levels create a favorable environment for degradation reactions, including carbamoylation.
pH Conditions: The pH of the environment also plays a crucial role. This compound, referred to as "impurity I" in one study, was specifically detected during stress testing under acidic conditions. This indicates that a low pH environment can promote its formation.
| Environmental Factor | Effect on Formation Kinetics | Observations | Source(s) |
| Energy (Sonication) | Increases reaction rate significantly. | Replacing sonication with vortexing reduces impurity formation below detection limits. | researchgate.net |
| Temperature & Humidity | Accelerates formation. | General degradation of linagliptin is enhanced by heat and moisture. | mdpi.com |
| pH | Formation is promoted under acidic conditions. | The impurity was detected during acidic stress testing. |
Structural Elucidation and Advanced Spectroscopic Characterization of N Carbamoyl Linagliptin
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, providing detailed information about the chemical environment of atomic nuclei such as protons (¹H) and carbon-13 (¹³C).
The ¹H-NMR spectrum of N-Carbamoyl Linagliptin (B1675411) provides critical information about the number and types of protons present in the molecule. Analysis of a synthesized reference standard of N-Carbamoyl Linagliptin, identified as Impurity-IX in some studies, revealed characteristic proton signals. The spectrum can be broadly divided into two regions: the aromatic region and the aliphatic region.
Research findings indicate the presence of four aromatic protons in the chemical shift range of δ 7.65–8.26 ppm. nih.gov The remaining twenty-five protons of the molecule are observed in the more shielded region of the spectrum, between δ 1.39–6.13 ppm. nih.gov These aliphatic protons correspond to the various methylene (B1212753) and methine groups of the piperidine (B6355638) ring, the butynyl moiety, and the methyl groups on the quinazoline (B50416) and xanthine (B1682287) structures, as well as the protons of the carbamoyl (B1232498) group. Detailed assignments require further 2D NMR analysis to resolve overlapping signals and confirm connectivity.
Table 1: General ¹H-NMR Spectral Regions for this compound
| Spectral Region | Chemical Shift Range (ppm) | Number of Protons | Assigned Protons |
|---|---|---|---|
| Aromatic | 7.65 - 8.26 | 4 | Protons of the quinazoline ring system |
| Aliphatic | 1.39 - 6.13 | 25 | Protons of the piperidine ring, butynyl group, methyl groups, and carbamoyl moiety |
Data sourced from a study by Nandi et al. (2016) on Linagliptin impurities. nih.gov
COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the piperidine ring and the butynyl chain.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), enabling the assignment of carbon signals based on their attached, and often more easily assigned, protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for piecing together the different structural fragments of the molecule. For instance, HMBC can show correlations from the protons on the piperidinyl group to the carbamoyl carbon, and from the methylene bridge protons to carbons in both the xanthine and quinazoline rings, thereby confirming the connectivity of the entire structure.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close to each other in space, which helps to determine the stereochemistry and conformation of the molecule, particularly within the piperidine ring.
Quantitative NMR (qNMR) is a powerful primary analytical method for determining the purity of a substance without the need for an identical reference standard. The technique relies on the direct relationship between the integrated signal area of a specific nucleus and the number of those nuclei in the molecule. For purity assessment of this compound, a well-characterized internal standard with known purity would be added to a precisely weighed sample of the compound. By comparing the integral of a characteristic, well-resolved proton signal of this compound with that of the internal standard, the absolute purity of the sample can be calculated. Although a standard method for pharmaceutical impurity quantification, specific studies detailing the application of qNMR for the purity assessment of this compound are not widely available in the public domain.
Mass Spectrometry (MS) Techniques
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which can be used to confirm the elemental composition of a molecule. For this compound, with a molecular formula of C₂₆H₂₉N₉O₃, the theoretical exact mass can be calculated. Electrospray ionization (ESI) is a common soft ionization technique used for this analysis.
In ESI-MS analysis, this compound is typically observed as the protonated molecule [M+H]⁺. One study reported a molecular ion peak at an m/z of 516 in positive ion ESI-MS, corresponding to the [M+H]⁺ ion. nih.gov
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₂₆H₂₉N₉O₃ |
| Theoretical Exact Mass ([M]) | 515.2448 g/mol |
| Observed Ion (ESI+) | [M+H]⁺ |
| Calculated m/z for [C₂₆H₃₀N₉O₃]⁺ | 516.2526 |
The high accuracy of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental compositions, thus providing unequivocal confirmation of the molecular formula of this compound. mdpi.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS or LC-MSⁿ) for Fragmentation Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS/MS or LC-MSⁿ) is a powerful analytical technique for the identification and structural characterization of compounds like this compound. nih.gov This method allows for the separation of the compound from a mixture, followed by its fragmentation and analysis based on the mass-to-charge ratio (m/z) of the resulting ions. researchgate.net The fragmentation pattern provides a molecular fingerprint that is instrumental in elucidating the compound's structure. researchgate.net
In the analysis of Linagliptin and its derivatives, LC-MS/MS is employed to monitor specific precursor to product ion transitions. For instance, in related studies of Linagliptin, transitions such as m/z 473.3 → 420.1 have been monitored. rsc.org For this compound, with a molecular weight of 515.58 g/mol , the protonated molecule [M+H]⁺ would be observed at approximately m/z 516.59. pharmaffiliates.com The fragmentation of this parent ion in the mass spectrometer would lead to the formation of several product ions, which are characteristic of its chemical structure. The fragmentation pathways often involve the cleavage of the carbamoyl group, the piperidine ring, and the linkages to the purine (B94841) structure.
A typical LC-MS/MS analysis would involve the following steps:
Introduction of the sample into the liquid chromatograph for separation.
Ionization of the eluted this compound, typically using electrospray ionization (ESI) in positive mode. nih.gov
Selection of the protonated molecular ion [M+H]⁺ in the first mass analyzer.
Collision-induced dissociation (CID) of the selected ion to generate fragment ions.
Analysis of the fragment ions in the second mass analyzer.
The resulting data allows for the construction of a fragmentation pathway, confirming the identity of this compound.
Table 1: Hypothetical LC-MS/MS Fragmentation Data for this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Fragment Structure/Loss |
| 516.59 | 473.5 | Loss of carbamoyl group (-CONH2) |
| 516.59 | Various | Fragmentation of the piperidine ring |
| 516.59 | Various | Cleavage at the quinazoline moiety |
| 516.59 | Various | Loss of the butynyl group |
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Conformational Information
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is an advanced analytical technique that provides information about the three-dimensional structure of ions in the gas phase. chemrxiv.orgsepscience.com IMS separates ions based on their size, shape, and charge as they drift through a buffer gas under the influence of an electric field. sepscience.com When coupled with mass spectrometry, IMS-MS can differentiate between isomers and conformers that may have the same mass-to-charge ratio. researchgate.net
This technique is particularly useful for:
Conformational Analysis: Identifying the preferred three-dimensional structures of this compound in the gas phase.
Isomer Separation: Distinguishing this compound from other isomers that might be present as impurities.
Structural Rigidity: Providing information on the flexibility or rigidity of the molecule.
The combination of ion mobility separation with mass analysis provides a higher degree of confidence in compound identification and structural assignment. osti.gov
Vibrational Spectroscopy
Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are essential for identifying the functional groups and obtaining a molecular fingerprint of a compound. vscht.cz
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a widely used technique for the identification of functional groups in a molecule. scienceready.com.au It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds. specac.com
The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups. The presence of the urea (B33335) moiety (N-carbamoyl) introduces specific vibrational modes that can be used for its identification.
Table 2: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |
| Amide/Urea | N-H Stretch | 3500-3300 (can be broad) scienceready.com.au |
| Amide/Urea | C=O Stretch | 1750-1680 scienceready.com.aulibretexts.org |
| Alkyne | C≡C Stretch | ~2100 libretexts.org |
| Aromatic Ring | C=C Stretch | 1680-1640 libretexts.org |
| Alkane | C-H Stretch | 3000-2850 libretexts.org |
| Amine | C-N Stretch | 1200-1029 specac.com |
The presence of a distinct N-H stretching band and a strong C=O absorption in the specified regions would be strong indicators of the carbamoyl functional group. scienceready.com.aucore.ac.uk The analysis of the fingerprint region (below 1500 cm⁻¹) can provide further structural details and help in distinguishing it from Linagliptin and other related impurities. specac.com
Raman Spectroscopy for Molecular Vibrational Signatures
Raman spectroscopy is a complementary technique to IR spectroscopy that also provides information about the vibrational modes of a molecule. nih.gov It relies on the inelastic scattering of monochromatic light, usually from a laser source. libretexts.org While IR spectroscopy is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy is sensitive to changes in the polarizability of a bond. libretexts.org
For this compound, Raman spectroscopy can provide a detailed vibrational signature. Key features in the Raman spectrum would include:
Alkyne C≡C Stretch: A strong and sharp peak around 2100 cm⁻¹, which is often more intense in Raman than in IR.
Aromatic Ring Vibrations: Characteristic peaks corresponding to the stretching and bending modes of the quinazoline and purine rings.
Skeletal Vibrations: A complex pattern of peaks in the lower frequency region that constitutes a unique molecular fingerprint.
Because Raman scattering is generally weak, techniques like Surface-Enhanced Raman Spectroscopy (SERS) could be employed to enhance the signal and obtain more detailed structural information, especially when dealing with low concentrations of the compound.
Advanced Chromatographic Techniques for Purity and Isomer Analysis
Chromatographic techniques are fundamental for separating components of a mixture and assessing the purity of a compound.
Chiral Chromatography for Stereoisomeric Analysis
Linagliptin is a chiral molecule, existing as R and S-enantiomers. nih.gov The pharmacologically active form is the R-enantiomer. scirp.org Consequently, this compound, being a derivative, will also exist as stereoisomers. Chiral chromatography is a specialized high-performance liquid chromatography (HPLC) technique used to separate enantiomers. sigmaaldrich.com
The separation of the enantiomers of this compound is crucial for quality control, as different stereoisomers can have different biological activities and toxicities. The separation is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Commonly used CSPs for the separation of Linagliptin and related compounds include those based on polysaccharide derivatives like cellulose (B213188) or amylose. scirp.orgcosmosscholars.com For instance, a method for separating Linagliptin enantiomers utilized a Cellulose tris(4-chloro-3-methylphenylcarbamate) stationary phase. nih.gov A similar approach could be adapted for this compound.
The development of a chiral chromatographic method would involve optimizing the mobile phase composition (e.g., mixtures of hexane, ethanol, and isopropanol (B130326) with additives like diethylamine) and other parameters like flow rate and temperature to achieve baseline separation of the enantiomers. scirp.orgcosmosscholars.com The use of a photodiode array (PDA) detector would allow for the monitoring of the elution of the enantiomers at a specific wavelength, such as 225 nm or 226 nm. nih.govcosmosscholars.com
Preparative Chromatography for Isolation of this compound
The isolation of individual impurities from a complex mixture of a drug substance is essential for their definitive structural characterization. For this compound, a process-related impurity and potential degradant of Linagliptin, preparative high-performance liquid chromatography (HPLC) is the method of choice. niscpr.res.inniscpr.res.in This technique allows for the separation and collection of a sufficient quantity of the impurity at a high purity level, which is necessary for subsequent spectroscopic analysis, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). niscpr.res.inresearchgate.net
The development of a preparative HPLC method begins with the optimization of chromatographic conditions on an analytical scale to achieve adequate separation between the main component (Linagliptin) and its impurities. niscpr.res.in Once the separation is achieved, the method is scaled up to a preparative level to handle higher sample loads.
In a typical procedure for isolating Linagliptin impurities, a crude sample mixture containing this compound is dissolved in a suitable diluent. niscpr.res.in Research on related Linagliptin impurities has utilized a sample concentration of up to 350 mg/mL for preparative isolation. niscpr.res.in This concentrated solution is then injected into a preparative HPLC system.
The chromatographic separation is commonly performed on a reversed-phase column, such as a C18 column, which is effective for separating compounds of varying polarity like Linagliptin and its derivatives. niscpr.res.inniscpr.res.in A gradient elution program is often employed, where the composition of the mobile phase is changed over time to ensure the effective separation of all components in the mixture. niscpr.res.inniscpr.res.in For instance, a mobile phase system consisting of an aqueous component with an acid modifier and an organic solvent is used. niscpr.res.in The fractions corresponding to the this compound peak are collected as they elute from the column. These collected fractions are then combined and can be subjected to a process like lyophilization to remove the mobile phase solvents, yielding the isolated impurity in a solid, purified form ready for structural elucidation. niscpr.res.in
The specific conditions for the preparative chromatographic isolation of Linagliptin impurities are detailed in the table below.
Table 1: Preparative Liquid Chromatography Conditions for Isolation of Linagliptin Impurities
| Parameter | Condition |
| Instrument | Preparative HPLC System (e.g., Knauer with PUMP 1800 module) |
| Column | YMC ODS AQ C18 (250 x 50 mm, 10 µm) |
| Mobile Phase A | 0.1% Aqueous Trifluoroacetic Acid |
| Mobile Phase B | Acetonitrile (B52724) |
| Diluent | Mobile Phase A and B (90:10, %v/v) |
| Detection | UV at 230 nm |
| Post-Processing | Fractions collected, combined, and lyophilized |
This data is based on a documented method for isolating unknown impurities of Linagliptin. niscpr.res.in
Stability and Degradation Behavior of Linagliptin Leading to N Carbamoyl Linagliptin
Forced Degradation Studies and N-Carbamoyl Linagliptin (B1675411) Generation
Investigations into the stability of Linagliptin under International Council for Harmonisation (ICH) recommended stress conditions have been performed to create a degradation profile. acs.orgcolab.ws These studies are critical for ensuring the quality, safety, and efficacy of the final drug product. colab.wsnih.gov However, the formation of N-Carbamoyl Linagliptin has not been reported as a direct consequence of these standard stress conditions. Instead, its generation has been identified under very specific circumstances related to analytical sample preparation, where it is considered a solution degradant or artifact. colab.wsresearchgate.net
Linagliptin demonstrates significant degradation when subjected to acidic conditions. colab.wsnih.gov In one study, exposure of a Linagliptin solution to 1 M HCl at 85°C for three hours resulted in notable degradation. researchgate.net Another investigation using 2 M HCl at 60°C for 24 hours reported a degradation of 16.42%. colab.ws The primary degradants identified under these conditions were impurities labeled AD 1 and AD 2, formed at levels exceeding 5.0%. colab.ws The available literature on acidic forced degradation does not identify this compound as a resulting impurity. colab.ws
Interactive Data Table: Linagliptin Degradation Under Acidic Stress
| Condition | Temperature | Duration | % Degradation | Key Degradants Formed | Reference |
|---|---|---|---|---|---|
| 1 M HCl | 85°C | 3 hours | Not specified | Degradation observed | researchgate.net |
| 2 M HCl | 60°C | 24 hours | 16.42% | AD 1, AD 2 | colab.ws |
Under basic stress, Linagliptin shows a lesser degree of degradation compared to acidic conditions. colab.ws One study involving 1 M NaOH at 85°C for three hours indicated that the drug was labile. researchgate.net A separate, longer-term study using 0.5 M NaOH at 60°C for 10 days resulted in 2.56% degradation. colab.ws In this case, two degradants were observed at levels above 0.4%, but this compound was not among them. colab.ws
Interactive Data Table: Linagliptin Degradation Under Basic Stress
| Condition | Temperature | Duration | % Degradation | Reference |
|---|---|---|---|---|
| 1 M NaOH | 85°C | 3 hours | Degradation observed | researchgate.net |
| 0.5 M NaOH | 60°C | 10 days | 2.56% | colab.ws |
Significant degradation of Linagliptin occurs under oxidative stress. colab.wsnih.gov Exposing the drug to 10% v/v hydrogen peroxide at 85°C for one hour caused degradation. researchgate.net A more detailed study using 30% H₂O₂ at 60°C for 24 hours led to a substantial 35.86% degradation, generating numerous impurities. colab.ws The major identified oxidative degradants included N-oxide and nitro-derivatives of Linagliptin, but this compound was not reported. colab.ws Another study identified an adduct as a degradant under oxidative stress. rasayanjournal.co.in
Interactive Data Table: Linagliptin Degradation Under Oxidative Stress
| Condition | Temperature | Duration | % Degradation | Key Degradants Formed | Reference |
|---|---|---|---|---|---|
| 10% v/v H₂O₂ | 85°C | 1 hour | Degradation observed | Not specified | researchgate.net |
| 30% H₂O₂ | 60°C | 24 hours | 35.86% | OX 1, OX 2, OX 3, OX 4 | colab.ws |
Linagliptin is largely stable under thermal stress conditions. colab.wsresearchgate.net Exposing solid Linagliptin powder to a dry heat of 105°C for two hours did not result in the formation of any additional peaks in analysis. researchgate.net A longer study where the drug was heated at 60°C for 10 days showed only 0.05% degradation, indicating high thermal stability. colab.ws Consequently, this compound is not generated under these conditions.
Similar to thermal stress, Linagliptin exhibits considerable stability under photolytic conditions. colab.wsresearchgate.net Exposure to UV light up to 200 watt-hours/m² and fluorescent light up to 1.2 million lux-hours did not produce any significant degradation products. researchgate.net Another study confirmed this stability, reporting only 0.56% degradation when the substance was exposed to UV-VIS light at 60°C and 60% humidity. colab.ws Therefore, this compound is not a product of photolytic degradation.
Identification and Characterization of this compound as a Degradant
While not a product of standard forced degradation, this compound, also referred to as Linagliptin Urea (B33335), has been identified as a significant solution degradant. colab.wsresearchgate.net Its formation is an artifact that occurs during a specific analytical sample preparation procedure. researchgate.net
The impurity was discovered when an unknown peak appeared during HPLC analysis of Linagliptin tablets. researchgate.net Investigation revealed that this compound is formed from the reaction between the primary amine group of the Linagliptin molecule and hydrocyanic acid (HCN). colab.wsresearchgate.net This hydrocyanic acid is a known trace impurity in HPLC-grade acetonitrile (B52724), a common solvent used in pharmaceutical analysis. colab.wsresearchgate.net The reaction is notably accelerated when sonication is used to dissolve the drug sample in the acetonitrile-containing diluent. researchgate.net Further studies confirmed this mechanism by showing that replacing sonication with vortex mixing reduced the formation of this compound to below the detection limit. colab.wsresearchgate.net
The characterization and structural elucidation of this specific impurity were performed using a combination of advanced analytical techniques. researchgate.net The initial identification was achieved using Liquid Chromatography with a Photodiode Array detector and tandem Mass Spectrometry (LC-PDA/UV-MSⁿ). colab.wsresearchgate.net For definitive confirmation, the impurity was synthesized independently and its structure was unequivocally verified using one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy. colab.wsresearchgate.net A certificate of analysis for a reference standard of this compound also confirms its characterization by HPLC, MS, and NMR. lgcstandards.com
Table of Mentioned Compounds
| Compound Name | Other Names |
|---|---|
| Linagliptin | 8-[(3R)-3-amino-1-piperidinyl]-7-(2-butyn-1-yl)-3,7-dihydro-3-methyl-1-[(4-methyl-2-quinazolinyl)methyl]-1H-purine-2,6-dione |
| This compound | Linagliptin Urea; Linagliptin N-Aminocarbonyl Impurity |
| Acetonitrile | - |
| Hydrogen Peroxide | H₂O₂ |
| Hydrochloric Acid | HCl |
| Sodium Hydroxide | NaOH |
Elucidation of Degradation Mechanisms Involving Carbamoyl (B1232498) Formation
The formation of this compound, also identified in scientific literature as linagliptin urea, is a notable degradation pathway for linagliptin. researchgate.net This particular degradant is not typically formed under standard stress conditions like hydrolysis, oxidation, or thermal stress but has been identified as an artifact of a specific analytical sample preparation process. researchgate.netresearchgate.net
Detailed research has pinpointed the origin of this compound to a reaction between the parent linagliptin molecule and hydrocyanic acid (HCN). researchgate.net This reaction is particularly relevant in the context of High-Performance Liquid Chromatography (HPLC) analysis, as HPLC-grade acetonitrile, a common solvent, is known to contain trace amounts of HCN as an impurity. researchgate.net The primary amine group on the piperidine (B6355638) ring of the linagliptin molecule is susceptible to reacting with this trace HCN, leading to the formation of the N-carbamoyl derivative. researchgate.net
The mechanism is significantly accelerated by the use of sonication to dissolve the drug substance during sample preparation. researchgate.net The energy from sonication facilitates the reaction between linagliptin and the trace HCN impurity in the acetonitrile-containing diluent. researchgate.net Studies have demonstrated that this specific degradation pathway can be largely circumvented by altering the sample preparation technique. researchgate.net When sonication is replaced with a gentler method, such as vortex vibration, the formation of this compound (referred to as linagliptin urea or the RRT 1.28 species in one study) is drastically reduced to below the detection limit. researchgate.net
The structure of this impurity has been confirmed through synthesis and subsequent characterization by one-dimensional and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net The identification of this mechanism is crucial for analytical laboratories to avoid out-of-specification (OOS) events during quality control testing of linagliptin products. researchgate.net
While the formation of this compound is linked to a specific analytical artifact, general forced degradation studies reveal that linagliptin is susceptible to degradation under several other stress conditions, leading to different impurities. The drug is found to be labile to acid and base hydrolysis, as well as oxidative stress. mdpi.comnih.govresearchgate.net Conversely, it demonstrates relative stability under thermal and photolytic stress conditions. nih.govasianpubs.org
Table 1: Influence of Sample Preparation Method on this compound Formation An interactive data table summarizing research findings on the impact of sonication versus vortexing on the generation of the this compound impurity during sample preparation.
| Preparation Method | Key Condition | Solvent | Resulting Impurity (this compound) | Reference |
| Sonication | Used to accelerate dissolution | Acetonitrile (containing trace HCN) | Formation observed above identification threshold | researchgate.net, |
| Vortex Vibration | Used as an alternative to sonication | Acetonitrile (containing trace HCN) | Formation reduced to below detection limit (0.02%) | researchgate.net, |
Table 2: Summary of Linagliptin Degradation Under Various Forced Stress Conditions An interactive data table summarizing data from multiple studies on the stability of linagliptin under different stress conditions as per ICH guidelines.
| Stress Condition | Reagent/Method | Observation | Degradation Level | Reference |
| Acid Hydrolysis | 0.1N - 1N HCl, heated | Degradation occurs, multiple degradants formed | Significant | nih.gov, researchgate.net |
| Base Hydrolysis | 0.1N - 0.5N NaOH | Degradation occurs | Significant | mdpi.com, asianpubs.org |
| Oxidative | 3% - 30% H₂O₂ | Extensive degradation, multiple products formed | Up to 35.86% | mdpi.com, nih.gov |
| Thermal | 60°C - 105°C | Stable, no significant degradation | ~0.05% | nih.gov |
| Photolytic | UV light / Fluorescent light | Stable, no significant degradation | ~0.56% | nih.gov |
Analytical Method Development and Validation for N Carbamoyl Linagliptin
Chromatographic Methodologies
Chromatography is the cornerstone for analyzing Linagliptin (B1675411) and its related substances, including N-Carbamoyl Linagliptin. Techniques such as High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and High-Performance Thin-Layer Chromatography (HPTLC) are widely employed for this purpose. academicstrive.comacademicstrive.com
High-Performance Liquid Chromatography (HPLC) Method Development
HPLC is the most prevalent technique for the analysis of Linagliptin and its impurities. ajpaonline.com Stability-indicating HPLC methods are specifically designed to separate the API from any degradation products, which is critical for the detection of this compound. researchgate.netresearchgate.net The development of such a method involves the careful optimization of several key parameters.
The choice of stationary phase is fundamental to achieving effective separation. For the analysis of Linagliptin and its related impurities, reversed-phase columns are standard. The octadecylsilane (B103800) (C18 or ODS) bonded silica (B1680970) column is the most frequently utilized stationary phase due to its versatility and effectiveness in separating compounds of moderate polarity like Linagliptin and its derivatives. academicstrive.comjetir.org Columns with dimensions such as 250 mm x 4.6 mm and a particle size of 5 µm are common in these methods. jetir.orgnih.gov The C18 stationary phase provides the necessary hydrophobicity to retain Linagliptin and its impurities, allowing for their separation based on differential partitioning between the stationary phase and the mobile phase.
Mobile phase optimization is a critical step to achieve good resolution and peak shape. For Linagliptin impurity analysis, the mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent. rasayanjournal.co.in
Commonly used organic modifiers include acetonitrile (B52724) and methanol (B129727). impactfactor.orgiajpr.com The aqueous phase often contains buffers like phosphate (B84403) or acetate (B1210297) to control the pH, which is crucial for the ionization state of the analytes and thus their retention. nih.govrasayanjournal.co.in For instance, a mobile phase composed of a phosphate buffer (pH adjusted to 3.0) and acetonitrile in a gradient elution mode has been successfully used to separate Linagliptin from its impurities. nih.gov Another approach uses a mixture of methanol and water, sometimes with additives like triethylamine, to improve peak symmetry. academicstrive.com The optimization process involves adjusting the ratio of organic to aqueous phase and the pH of the buffer to achieve optimal separation between Linagliptin and closely eluting impurities like this compound.
| Parameter | Condition | Source |
|---|---|---|
| Stationary Phase | Kromasil C18, Zorbax SB-Aq (C18) | nih.govrasayanjournal.co.in |
| Column Dimensions | 250 mm x 4.6 mm, 5 µm | nih.gov |
| Mobile Phase A | 0.1% Phosphoric Acid (pH 2.5), 0.02M KH₂PO₄ (pH 3.0) | nih.govrasayanjournal.co.in |
| Mobile Phase B | Acetonitrile, Acetonitrile:Water:Methanol | nih.govrasayanjournal.co.in |
| Flow Rate | 1.0 mL/min | nih.govrasayanjournal.co.in |
| Detection | PDA/UV | nih.govrasayanjournal.co.in |
The selection of an appropriate detector wavelength is vital for achieving the required sensitivity for impurity quantification. Ultraviolet-Visible (UV-Vis) spectroscopy and Photodiode Array (PDA) detectors are commonly used. rasayanjournal.co.in A PDA detector offers the advantage of acquiring the entire UV spectrum for each peak, which aids in peak identification and purity assessment. nih.gov For the analysis of this compound and other related substances, detection is often performed at a wavelength where all compounds exhibit significant absorbance. Certificates of Analysis for this compound reference standards indicate that a wavelength of 225 nm is used for HPLC purity testing. lgcstandards.comlgcstandards.com Other methods for Linagliptin and its impurities have utilized wavelengths such as 228 nm, 230 nm, and 292 nm. academicstrive.comjetir.org Wavelength optimization involves scanning the UV spectra of both Linagliptin and this compound to find an isosbestic point or a wavelength that provides an adequate response for all compounds of interest.
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering higher resolution, increased sensitivity, and faster analysis times compared to conventional HPLC. academicstrive.com This is achieved by using columns with smaller particle sizes (typically sub-2 µm). UPLC methods are well-suited for the analysis of pharmaceutical impurities where high throughput and enhanced separation efficiency are required. nih.gov
For Linagliptin and its impurities, UPLC methods often use similar stationary and mobile phase chemistries as HPLC methods, such as C18 columns and acetonitrile-buffer mobile phases. nih.govnih.gov A UPLC method for the simultaneous determination of Linagliptin and other drugs was developed using a Zorbax eclipse plus C18 column with a mobile phase of phosphate buffer (pH 4) and acetonitrile. nih.gov The reduced run time makes UPLC an attractive option for quality control laboratories. The identification and characterization of Linagliptin degradation products have been successfully performed using UPLC coupled with mass spectrometry (UPLC-MS). researchgate.netnih.gov
| Parameter | Condition | Source |
|---|---|---|
| Stationary Phase | Zorbax eclipse plus C18 | nih.gov |
| Mobile Phase | Phosphate buffer (pH 4) : Acetonitrile (65:35, v/v) | nih.gov |
| Flow Rate | 1.5 mL/min | nih.gov |
| Detection Wavelength | 220 nm | nih.gov |
| Analyte Retention Times | Linagliptin: 2.453 min | nih.gov |
High-Performance Thin-Layer Chromatography (HPTLC)
High-Performance Thin-Layer Chromatography (HPTLC) is another valuable technique for the determination of Linagliptin and its impurities. pharmacophorejournal.comekb.eg It offers simplicity, cost-effectiveness, and the ability to analyze multiple samples simultaneously. For HPTLC analysis, the separation is carried out on pre-coated silica gel 60 F254 plates.
A Certificate of Analysis for an this compound standard provides specific TLC conditions, which can be adapted for HPTLC. lgcstandards.com These conditions include a silica gel plate as the stationary phase and a mobile phase of Dichloromethane: Methanol (9:1, v/v). lgcstandards.com Other developed HPTLC methods for Linagliptin use mobile phases such as ethyl acetate: isopropanol (B130326): ammonia (B1221849) or methanol: toluene (B28343). pharmacophorejournal.com Detection is typically performed by scanning the plate with a densitometer at a specific wavelength, such as 225 nm. pharmacophorejournal.com The method can be validated for linearity, precision, and accuracy, making it suitable for quantitative analysis in quality control settings. pharmacophorejournal.comekb.eg
| Parameter | Condition | Source |
|---|---|---|
| Stationary Phase | Silica gel 60 F254 plate | lgcstandards.compharmacophorejournal.com |
| Mobile Phase | Dichloromethane : Methanol (9:1, v/v) | lgcstandards.com |
| Alternate Mobile Phase | Ethyl acetate : IPA : Ammonia (7:3:0.4, v/v/v) | pharmacophorejournal.com |
| Detection | UV, KMnO₄ visualization | lgcstandards.com |
| Densitometric Wavelength | 225 nm | pharmacophorejournal.com |
| Rf Value | 0.55 (for Dichloromethane:Methanol system) | lgcstandards.com |
Spectrophotometric Methodologies
Spectrophotometric techniques are fundamental in the quantification of pharmaceutical compounds and their related impurities, including this compound. These methods leverage the interaction of the molecule with electromagnetic radiation and are valued for their accessibility and simplicity. The presence of a chromophoric xanthine (B1682287) moiety in the this compound structure makes it amenable to analysis by UV-Visible and spectrofluorimetric methods.
Direct UV-Visible spectrophotometry is a straightforward and rapid method for the quantification of this compound in bulk or as an impurity. The principle relies on the molecule's ability to absorb light in the ultraviolet region of the electromagnetic spectrum. The xanthine-based structure of this compound contains conjugated double bonds that act as a chromophore, resulting in a distinct absorption maximum (λmax) [9, 10].
Research findings indicate that the λmax for this compound, similar to its parent compound Linagliptin, is typically observed around 298 nm when dissolved in a suitable solvent like methanol or a mixture of acetonitrile and water [13, 14]. The absorbance at this wavelength is directly proportional to the concentration of the compound, following the Beer-Lambert law. This relationship allows for the construction of a calibration curve for quantitative analysis [15, 16]. The choice of diluent is critical to ensure complete solubilization and stability of the analyte during measurement .
| Parameter | Typical Value / Condition | Reference |
|---|---|---|
| Principle | Direct measurement of UV absorbance by the xanthine chromophore | |
| Wavelength (λmax) | 298 nm | [13, 14] |
| Common Solvents/Diluents | Methanol, Acetonitrile:Water (50:50, v/v) | [5, 15] |
| Instrumentation | Double Beam UV-Visible Spectrophotometer |
Visible spectrophotometric methods offer an alternative approach, particularly when enhanced selectivity or sensitivity is required in complex matrices. These are typically indirect methods that involve a chemical derivatization step to produce a colored product that absorbs in the visible range (400-800 nm) .
For a compound like this compound, which contains a secondary amine group, derivatization can be achieved using various chromogenic reagents. One established method involves the reaction with 1,2-naphthoquinone-4-sulfonate (NQS) in an alkaline medium (e.g., sodium hydroxide). The NQS reagent reacts with the secondary amine of this compound to form a stable, orange-colored product. The resulting chromogen exhibits a distinct absorption maximum at approximately 460 nm. The intensity of the color produced is proportional to the concentration of this compound, enabling its quantification .
| Parameter | Typical Value / Condition | Reference |
|---|---|---|
| Principle | Colorimetric analysis post-derivatization | |
| Derivatizing Reagent | 1,2-Naphthoquinone-4-sulfonate (NQS) | |
| Reaction Medium | Alkaline (e.g., 0.1 M Sodium Hydroxide) | |
| Wavelength (λmax) of Product | ~460 nm |
Spectrofluorimetry is a highly sensitive and selective analytical technique that can be applied to the quantification of this compound. The method is based on the principle of fluorescence, where a molecule absorbs light at a specific excitation wavelength (λex) and, after a brief excited state lifetime, emits light at a longer, lower-energy emission wavelength (λem).
This compound, due to its rigid heterocyclic xanthine structure, exhibits significant native fluorescence without the need for derivatization . When dissolved in a solvent such as methanol, the compound can be excited at its absorption maximum (around 298 nm), leading to a strong fluorescence emission peak at approximately 372 nm. The intensity of this emitted light is directly proportional to the analyte's concentration, often over a wide linear range. The key advantage of this technique is its superior sensitivity, allowing for the detection and quantification of this compound at much lower concentrations than is possible with absorption spectrophotometry .
| Parameter | Typical Value / Condition | Reference |
|---|---|---|
| Principle | Measurement of native fluorescence intensity | |
| Excitation Wavelength (λex) | 298 nm | |
| Emission Wavelength (λem) | 372 nm | |
| Common Solvent | Methanol | |
| Advantage | High sensitivity and selectivity |
Method Validation Parameters for this compound Quantification
Method validation is a mandatory process in pharmaceutical analysis that demonstrates an analytical procedure is suitable for its intended purpose. For quantifying an impurity like this compound, key validation parameters include specificity, selectivity, linearity, and range. These are typically evaluated using chromatographic methods such as HPLC or UPLC, which are capable of separating the impurity from the parent drug and other related substances.
Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components [1, 6]. For this compound, this is most critically demonstrated through forced degradation studies on the parent drug, Linagliptin.
In these studies, Linagliptin is subjected to harsh conditions, including acid hydrolysis, base hydrolysis, oxidation (e.g., with hydrogen peroxide), thermal stress, and photolytic stress [8, 11]. These conditions generate a profile of potential degradation products, including this compound. A specific method must be able to resolve the chromatographic peak of this compound from the main Linagliptin peak and all other process-related impurities and forced degradants. The use of a Photodiode Array (PDA) detector is common to confirm peak purity and homogeneity, ensuring no co-elution occurs [6, 8].
| Compound Name | Origin / Type | Reference |
|---|---|---|
| Linagliptin | Parent Drug Substance | [1, 6] |
| This compound | Process Impurity / Degradant | [8, 11] |
| CD-349 (Amino impurity) | Process Impurity / Degradant | [6, 8] |
| (R)-isomer of Linagliptin | Chiral Impurity | [1, 11] |
| Acid/Base Hydrolysis Degradants | Forced Degradation Products | |
| Oxidative Degradants | Forced Degradation Products |
Linearity demonstrates the direct proportionality between the concentration of an analyte and the response of the analytical method. The range is the interval between the upper and lower concentration levels for which the method has been shown to be precise, accurate, and linear .
For an impurity like this compound, linearity is established by preparing a series of standard solutions at different concentrations, typically spanning from the Limit of Quantification (LOQ) to 150% of the impurity specification limit (e.g., 0.1 µg/mL to 2.0 µg/mL) [8, 11]. The response (e.g., peak area from an HPLC chromatogram) is plotted against concentration, and the relationship is assessed using linear regression analysis. A successful validation requires a correlation coefficient (R²) of ≥ 0.999 [11, 14]. The method's sensitivity is defined by its Limit of Detection (LOD) and LOQ, which represent the lowest concentrations at which the analyte can be reliably detected and quantified, respectively [12, 16].
| Parameter | Typical Value / Result | Reference |
|---|---|---|
| Typical Range | LOQ to 2.0 µg/mL (or 150% of specification) | [8, 11] |
| Correlation Coefficient (R²) | ≥ 0.999 | [6, 14] |
| Limit of Detection (LOD) | ~0.03 µg/mL | [8, 11] |
| Limit of Quantification (LOQ) | ~0.10 µg/mL | [6, 12] |
| Y-intercept | Should be close to zero |
Accuracy and Precision
Accuracy and precision are fundamental to validating an analytical method. Accuracy demonstrates the closeness of the test results to the true value, while precision reflects the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
Accuracy is typically assessed through recovery studies, where a known amount of the analyte is added to a sample matrix (spiking) and the percentage of the analyte recovered by the method is calculated. For methods analyzing Linagliptin and its impurities, recovery studies are often performed at three different concentration levels (e.g., 80%, 100%, and 120%). humanjournals.comimpactfactor.orgijcrt.org Studies on various analytical methods for Linagliptin show high accuracy, with percent recovery values consistently falling within the acceptable range of 98-102%. For instance, a visible spectrophotometric method reported percent recovery between 99.46% and 100.8%. nih.govnih.gov An RP-HPLC method showed mean percent recovery from 99.33% to 99.88%. impactfactor.org Similarly, a High-Performance Thin-Layer Chromatography (HPTLC) method demonstrated recovery results from 99.63% to 100.17%. pharmacophorejournal.com These results indicate that the methods are free from significant matrix interference or systematic errors.
Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability is assessed by analyzing a minimum of nine determinations covering the specified range or by analyzing six determinations at 100% of the test concentration on the same day, under the same experimental conditions. ijcrt.org Intermediate precision is determined by conducting the analysis on different days, with different analysts, or on different equipment. The precision of an analytical method is expressed as the Relative Standard Deviation (%RSD). For methods developed for Linagliptin, the %RSD for both intra-day and inter-day precision is consistently found to be less than 2%, which is the generally accepted limit. nih.govnih.govjuniperpublishers.com One RP-HPLC method reported a %RSD for precision and ruggedness of 0.82% and 0.52%, respectively. researchgate.net Another study found intra-day and inter-day precision %RSD to be 0.512% and 0.671%, respectively. pharmacophorejournal.com
| Analytical Method | Accuracy (% Recovery) | Precision (% RSD) | Source |
|---|---|---|---|
| Visible Spectrophotometer | 99.46 - 100.8 | < 2.0 | nih.govnih.gov |
| RP-HPLC | 99.33 - 99.88 | 0.13 - 0.24 | impactfactor.org |
| HPTLC | 99.63 - 100.17 | 0.512 - 0.671 | pharmacophorejournal.com |
| RP-HPLC | 98.8 - 99.0 | 0.82 | researchgate.net |
| UV-Visible Spectrophotometry | 98.51 - 102.06 | < 2.0 | juniperpublishers.com |
| RP-HPLC (Enantiomeric) | 99.8 | N/A | nih.gov |
Limits of Detection (LOD) and Quantification (LOQ)
The Limit of Detection (LOD) and Limit of Quantification (LOQ) define the sensitivity of an analytical method. LOD is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with acceptable precision and accuracy. LOQ is the lowest concentration that can be determined with acceptable precision and accuracy. For impurity analysis, a low LOQ is crucial.
These limits are typically calculated based on the standard deviation of the response (σ) and the slope of the calibration curve (S), using the formulas LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S). humanjournals.com The specific values for LOD and LOQ vary depending on the analytical technique employed.
Spectrophotometric methods for Linagliptin have reported LOD and LOQ values of 1.5815 µg/mL and 4.7924 µg/mL, respectively. nih.govnih.gov Another UV-Visible method found LOD to be 5.03 µg/mL and LOQ to be 21.22 µg/mL. juniperpublishers.com
High-Performance Liquid Chromatography (HPLC) methods, being more sensitive, generally yield lower values. One RP-HPLC method determined the LOD and LOQ for Linagliptin to be 0.17854 µg/mL and 0.54105 µg/mL, respectively. impactfactor.org Another study reported values of 0.83 µg/mL (LOD) and 2.52 µg/mL (LOQ). humanjournals.com For an enantiomer-specific method, LOD and LOQ for the S-enantiomer were found to be 0.057 µg/mL and 0.172 µg/mL, respectively. nih.gov
High-Performance Thin-Layer Chromatography (HPTLC) methods also demonstrate high sensitivity, with one study reporting an LOD of 47 ng/band and an LOQ of 142 ng/band for Linagliptin. pharmacophorejournal.com
| Analytical Method | LOD | LOQ | Source |
|---|---|---|---|
| Visible Spectrophotometer | 1.5815 µg/mL | 4.7924 µg/mL | nih.govnih.gov |
| RP-HPLC | 0.5370 µg | 1.6274 µg | ufms.br |
| RP-HPLC | 0.83 µg/mL | 2.52 µg/mL | humanjournals.com |
| HPTLC | 47 ng/band | 142 ng/band | pharmacophorejournal.com |
| RP-HPLC (S-enantiomer) | 0.057 µg/mL | 0.172 µg/mL | nih.gov |
| RP-HPLC | 0.17854 µg/mL | 0.54105 µg/mL | impactfactor.org |
| UV-Visible Spectrophotometry | 5.03 µg/mL | 21.22 µg/mL | juniperpublishers.com |
Stability-Indicating Capabilities of Analytical Methods
A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or excipients. ufms.br The ability to separate and quantify this compound relies on the stability-indicating nature of the method used for Linagliptin.
To validate this capability, forced degradation studies are performed. Linagliptin is subjected to stress conditions as outlined by ICH guidelines, including:
Acid Hydrolysis (e.g., using HCl)
Base Hydrolysis (e.g., using NaOH)
Oxidative Degradation (e.g., using H₂O₂)
Thermal Degradation (heating the drug substance)
Photolytic Degradation (exposing the drug to UV or fluorescent light)
Several studies have shown that Linagliptin is susceptible to degradation under acidic, basic, and oxidative conditions, while being relatively stable under thermal and photolytic stress. pharmacophorejournal.comufms.br A stability-indicating HPLC or HPTLC method must be able to resolve the peak of the intact Linagliptin from the peaks of all degradation products formed, including any this compound that may arise. pharmacophorejournal.comnih.gov The purity of the Linagliptin peak in the chromatograms from stressed samples is often confirmed using a photodiode array (PDA) detector, which checks for peak homogeneity. derpharmachemica.com The successful separation of degradation products from the main drug peak proves the method's specificity and its suitability for stability testing and routine quality control. nih.govnih.gov
Impurity Profiling and Control Strategies for N Carbamoyl Linagliptin
Determination of N-Carbamoyl Linagliptin (B1675411) in Active Pharmaceutical Ingredient (API) Batches
The quantitative determination of N-Carbamoyl Linagliptin and other related substances in Linagliptin API batches is predominantly achieved using high-performance liquid chromatography (HPLC). nih.govacademicstrive.com HPLC methods offer the necessary sensitivity and specificity to separate and quantify impurities, even at trace levels. pnrjournal.com
A typical reversed-phase HPLC (RP-HPLC) method for impurity profiling of Linagliptin involves a C18 column and gradient elution. nih.govgoogle.com The mobile phase often consists of an aqueous component, such as a phosphate (B84403) buffer adjusted to an acidic pH, and an organic component, typically a mixture of acetonitrile (B52724) and methanol (B129727). google.comrasayanjournal.co.in Detection is commonly performed using an ultraviolet (UV) detector at a wavelength where Linagliptin and its impurities exhibit significant absorbance, such as 225 nm. nih.govgoogle.com
The development and validation of these analytical methods are performed in accordance with International Council for Harmonisation (ICH) guidelines. rasayanjournal.co.in Validation ensures the method is linear, accurate, precise, and robust for its intended purpose. rasayanjournal.co.in The limit of detection (LOD) and limit of quantification (LOQ) are established to define the sensitivity of the method for impurities like this compound. rasayanjournal.co.in During the process development of Linagliptin, various impurities have been detected at levels ranging from 0.15% to 0.5%. nih.govresearchgate.net
| Parameter | Typical Condition | Reference |
|---|---|---|
| Analytical Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | nih.govacademicstrive.com |
| Stationary Phase (Column) | Octadecylsilane (B103800) (C18), e.g., 250 mm x 4.6 mm, 5 µm | nih.govgoogle.com |
| Mobile Phase A | Aqueous buffer (e.g., 15mM Phosphate Buffer, pH 2.5) | google.com |
| Mobile Phase B | Acetonitrile/Methanol mixture | google.com |
| Elution Mode | Gradient | google.com |
| Column Temperature | 30-55 °C | nih.govgoogle.com |
| Flow Rate | 1.0 - 1.5 mL/min | nih.govgoogle.com |
| Detection | UV at 225 nm | nih.govgoogle.com |
Establishment of Impurity Specifications and Acceptance Criteria
The establishment of specifications for impurities in a new drug substance is governed by ICH Q3A(R2) guidelines. ich.orgjpionline.org These guidelines provide a framework for setting acceptance criteria based on thresholds for reporting, identification, and qualification of impurities. ikev.org The acceptance criterion for any impurity should be justified based on safety data and must be consistent with the levels achievable by the manufacturing process and analytical capability. ich.org
The thresholds are determined by the maximum daily dose (MDD) of the drug substance. For a drug with an MDD of ≤ 2 g/day , which includes Linagliptin, any impurity found at a level above 0.05% must be reported. jpionline.org An impurity present at a level greater than 0.10% must be identified, meaning its structure must be characterized. researchgate.netjpionline.org If the impurity level exceeds 0.15% or a total daily intake of 1.0 mg (whichever is lower), it must be qualified. ich.org Qualification is the process of acquiring and evaluating data to establish the biological safety of an individual impurity at the specified level. ich.orgeuropa.eu
| Threshold | Maximum Daily Dose ≤ 2g/day | Reference |
|---|---|---|
| Reporting Threshold | 0.05% | jpionline.org |
| Identification Threshold | 0.10% | researchgate.netjpionline.org |
| Qualification Threshold | 0.15% | ich.org |
A general acceptance criterion for any single unspecified impurity is typically set at not more than the identification threshold. ich.org Specifications will also include a limit for total impurities. ich.org Any significant variation in the batch-to-batch levels of this compound could indicate that the manufacturing process is not adequately controlled. ich.orgeuropa.eu
Strategies for Mitigating this compound Formation During Synthesis and Storage
Controlling the formation of this compound requires a multi-faceted approach, encompassing control over the synthesis process, raw materials, and the final formulation.
The formation of impurities is often sensitive to the conditions of the chemical synthesis. This compound is formed by the reaction of the primary amine group on Linagliptin's piperidine (B6355638) ring with a carbamoylating agent. The source of this agent could be a reagent, a contaminant, or a degradation product. Meticulous control of process parameters is essential to minimize its formation. This includes:
Temperature: Controlling reaction temperatures to avoid side reactions or degradation of materials that could generate carbamoylating species.
pH: Maintaining the pH of the reaction mixture within a specified range to ensure the desired reactivity and minimize the formation of by-products.
Reagent Stoichiometry: Precise control over the amount of each reactant to prevent excess reagents from participating in side reactions.
Purification Steps: Implementing effective purification strategies, such as recrystallization or salification, can be crucial for removing impurities. nih.gov For instance, certain process-related impurities in Linagliptin synthesis can be effectively reduced to below the 0.1% threshold through recrystallization from solvents like toluene (B28343) or by forming a salt. nih.gov
The quality of starting materials, reagents, solvents, and excipients directly impacts the impurity profile of the final API and drug product. nih.gov For this compound, it is critical to control raw materials that could contain or generate carbamoylating agents (e.g., urea (B33335), isocyanates).
Furthermore, interactions between the drug substance and pharmaceutical excipients can affect stability. researchgate.net Linagliptin, having a primary amino group, is susceptible to incompatibilities with certain common excipients. google.com For example, impurities such as N-formyl Linagliptin can be formed due to the presence of formic acid in excipients. nih.gov Therefore, rigorous quality control of all incoming materials is necessary to ensure they are free from contaminants that could lead to the formation of this compound.
The stability of Linagliptin in the final solid oral dosage form is critical to prevent degradation and the formation of impurities during storage. The formulation's microenvironment, particularly its pH, plays a significant role. The solubility of Linagliptin is pH-dependent, being freely soluble in 0.1 N HCl but only sparingly soluble in water. jetir.org
DPP-4 inhibitors with primary or secondary amino groups, like Linagliptin, can be unstable and prone to degradation. google.com To mitigate this, stability-enhancing formulations are developed. A key strategy is the inclusion of basic agents or buffering agents in the composition. google.com These agents help to maintain a stable pH within the dosage form, thereby stabilizing the Linagliptin molecule and preventing degradation pathways that could lead to the formation of this compound. google.com The use of a stabilizer like meglumine (B1676163) has been shown to prevent drug-drug interaction and reduce impurity formation in combination products containing Linagliptin. jddtonline.info
Theoretical and Computational Investigations of N Carbamoyl Linagliptin
Quantum Chemical Studies (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For N-Carbamoyl Linagliptin (B1675411), DFT calculations can elucidate its fundamental chemical characteristics.
Molecular Geometry Optimization and Electronic Structure Analysis
While specific DFT studies on N-Carbamoyl Linagliptin are not extensively available in the public domain, we can infer its properties based on studies of the parent compound, Linagliptin, and related molecules. The geometry of this compound would be optimized to find the lowest energy conformation. This process involves calculating the forces on each atom and adjusting their positions until a stable structure is achieved. The addition of the N-carbamoyl group to the piperidine (B6355638) ring of Linagliptin is expected to introduce localized changes to the geometry and electronic distribution in that region.
Electronic structure analysis would reveal key quantum chemical descriptors. These parameters provide a quantitative measure of the molecule's reactivity and stability.
Table 1: Key Quantum Chemical Descriptors and Their Significance
| Descriptor | Significance |
|---|---|
| HOMO (Highest Occupied Molecular Orbital) Energy | Indicates the electron-donating ability of a molecule. A higher HOMO energy suggests a greater tendency to donate electrons. |
| LUMO (Lowest Unoccupied Molecular Orbital) Energy | Indicates the electron-accepting ability of a molecule. A lower LUMO energy suggests a greater tendency to accept electrons. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A larger gap implies higher stability and lower reactivity. |
| Mulliken Atomic Charges | Provides an estimation of the partial atomic charges, which helps in understanding the electrostatic potential and identifying sites susceptible to nucleophilic or electrophilic attack. |
For this compound, the carbamoyl (B1232498) group, being an electron-withdrawing group, would likely lower the energy of the HOMO and LUMO orbitals compared to Linagliptin. The precise impact on the HOMO-LUMO gap would depend on the relative energy shifts.
Spectroscopic Property Prediction (e.g., NMR, IR, UV-Vis)
Computational methods can predict various spectroscopic properties, which are instrumental in the structural elucidation of compounds.
NMR Spectroscopy: Theoretical calculations of 1H and 13C NMR chemical shifts can be performed. These predicted spectra, when compared with experimental data, aid in the assignment of peaks and confirmation of the molecular structure. For this compound, specific shifts would be expected for the protons and carbons within and adjacent to the newly introduced carbamoyl group.
IR Spectroscopy: The vibrational frequencies corresponding to different functional groups can be calculated. For this compound, characteristic vibrational modes for the C=O and N-H stretching of the carbamoyl group would be predicted, aiding in its identification. Studies on Linagliptin impurities have utilized IR spectroscopy to identify amide N-H stretching bands. mdpi.com
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. While studies have been conducted on charge-transfer complexes of Linagliptin nih.govsemanticscholar.org, specific TD-DFT studies on this compound would be needed to predict its absorption maxima.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability
Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, offering insights into its conformational flexibility and stability. An MD simulation of this compound would involve placing the molecule in a simulated physiological environment (e.g., a box of water molecules) and calculating the trajectory of each atom over a specific period.
Analysis of the MD trajectory would reveal:
Conformational Landscape: Identification of the most stable and frequently occurring conformations of this compound. The carbamoyl group may introduce new hydrogen bonding possibilities, influencing the preferred orientation of the piperidine ring.
Root Mean Square Fluctuation (RMSF): This analysis highlights the flexibility of different parts of the molecule. It is expected that the terminal atoms of the carbamoyl group would exhibit higher flexibility.
MD simulations have been employed to study the stability of other N-carbamoyl hydrolases, demonstrating the utility of this technique in understanding the structural dynamics of related compounds. nih.gov
Non-Covalent Interaction (NCI) Analysis and Energy Decomposition
Non-covalent interactions (NCIs) play a pivotal role in molecular recognition and binding. NCI analysis, often based on the reduced density gradient (RDG), allows for the visualization and characterization of these weak interactions, such as hydrogen bonds, van der Waals forces, and steric clashes. nih.govmdpi.com
For this compound, NCI analysis would map the regions of non-covalent interactions within the molecule and with surrounding solvent molecules. The N-H and C=O groups of the carbamoyl moiety are capable of participating in hydrogen bonding, which would be a key feature of its NCI profile.
Energy decomposition analysis (EDA) can further dissect the interaction energies into their constituent components: electrostatic, exchange-repulsion, polarization, and dispersion. This provides a quantitative understanding of the nature of the forces holding the molecule in its conformation or interacting with other molecules.
Reaction Pathway Modeling and Transition State Characterization for Formation/Degradation
Computational modeling can be used to investigate the mechanisms of chemical reactions, including the formation and degradation of this compound. This involves mapping the potential energy surface of the reaction, identifying the reactants, products, intermediates, and, crucially, the transition states.
Formation Pathway: The reaction between Linagliptin and a carbamoylating agent could be modeled to determine the most likely reaction mechanism. This would involve calculating the activation energy barriers for different possible pathways to identify the most energetically favorable route.
Degradation Pathway: Forced degradation studies on Linagliptin have shown its susceptibility to acid hydrolysis and oxidation. nih.govresearchgate.netmdpi.comnih.gov Theoretical modeling could be employed to investigate the degradation pathways of this compound under similar stress conditions. This would help in identifying potential degradation products and understanding the underlying chemical transformations. For instance, the hydrolysis of the carbamoyl group to regenerate Linagliptin could be a potential degradation pathway. Mechanistic studies on the formation of N-carbamoyl glucuronides suggest the involvement of CO2 in the carbamoylation process, which could be a relevant area for theoretical investigation for this compound as well. nih.gov
Table 2: Key Parameters in Reaction Pathway Modeling
| Parameter | Description |
|---|---|
| Reactants, Intermediates, Products | The chemical species involved at the beginning, during, and at the end of the reaction. |
| Transition State (TS) | The highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed. |
| Activation Energy (Ea) | The energy difference between the reactants and the transition state, which determines the reaction rate. |
| Reaction Energy (ΔErxn) | The energy difference between the products and the reactants, indicating whether the reaction is exothermic or endothermic. |
Application of Quantitative Structure-Property Relationships (QSPR) for Predictive Modeling
Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of a series of compounds with a particular physicochemical property. While specific QSPR models for this compound have not been reported, the methodology is highly applicable.
A QSPR study for Linagliptin derivatives, including this compound, would involve:
Dataset Collection: Gathering a set of Linagliptin analogues with experimentally determined values for a specific property (e.g., solubility, melting point, chromatographic retention time).
Descriptor Calculation: Calculating a large number of molecular descriptors for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, such as topology, geometry, and electronic properties.
Model Development: Using statistical methods like multiple linear regression, partial least squares, or machine learning algorithms to build a mathematical equation that relates the descriptors to the property of interest.
Model Validation: Rigorously testing the predictive power of the model using internal and external validation techniques.
Once a validated QSPR model is established, it can be used to predict the properties of new, un-synthesized derivatives of Linagliptin, thereby guiding the design of new compounds with desired characteristics.
Q & A
Q. What are the key pharmacokinetic characteristics of Linagliptin that influence its dosing regimen in clinical research?
Linagliptin exhibits a unique pharmacokinetic profile characterized by non-renal excretion and minimal systemic accumulation, making it suitable for patients with renal impairment. Population pharmacokinetic analyses of Phase I/II data indicate no clinically relevant effects of age (up to 80 years), gender, or race (Caucasian, Hispanic, African, Asian) on plasma concentrations, eliminating the need for dose adjustments . Dedicated Phase I studies in Japanese, Chinese, and Caucasian healthy volunteers confirmed similar pharmacokinetic profiles across ethnicities .
Q. How should researchers design clinical trials to assess Linagliptin’s efficacy in type 2 diabetes patients with chronic kidney disease (CKD)?
Trials should include:
- Inclusion criteria : Patients with albuminuria (urinary albumin-to-creatinine ratio [UACR] 30–3,000 mg/g) and stable renin-angiotensin-aldosterone system (RAAS) inhibitor use.
- Outcome measures : Change in UACR, HbA1c, and estimated glomerular filtration rate (eGFR) over 24 weeks.
- Methodology : Pooled analysis of randomized, double-blind, placebo-controlled Phase III trials (n=217) to ensure statistical power . Subgroup stratification by CKD stage (e.g., Stage 3–5) is critical .
Q. What methodological approaches are recommended for analyzing Linagliptin’s safety profile across diverse populations?
Use pooled analyses of Phase III trials (n=4,789 patients) with the following steps:
- Safety endpoints : Hypoglycemia, renal adverse events, and rare events like bullous pemphigoid (BP).
- Statistical methods : T-tests for continuous variables (e.g., HbA1c), Chi-square tests for categorical outcomes (e.g., adverse event rates) .
- Subgroup stratification : By age (>70 years), BMI (obese vs. non-obese), and renal function (eGFR <60 mL/min/1.73 m²) .
Advanced Research Questions
Q. How can contradictory findings regarding Linagliptin’s association with bullous pemphigoid (BP) be reconciled in pharmacovigilance studies?
- Data source : European pharmacovigilance databases showing a high proportional reporting ratio (PRR) for BP with Linagliptin, second only to Vildagliptin .
- Methodological considerations : Adjust for confounders (e.g., age, concurrent medications) and compare incidence rates against background population data. Long-term observational studies (>156 weeks) are needed to clarify causality .
Q. What statistical methods are appropriate for subgroup analyses of Linagliptin’s efficacy based on renal function or BMI?
- For renal function : Mixed-effects models to account for eGFR variability, with stratification into CKD stages (e.g., Stage 1–5) .
- For BMI : Analysis of covariance (ANCOVA) to compare HbA1c reduction between obese (BMI ≥30 kg/m²) and non-obese subgroups .
- Example : In a pooled analysis of 15 trials, HbA1c decreased by 1.2% in obese vs. 0.9% in non-obese patients (p<0.05) .
Q. What are the considerations for long-term safety monitoring of Linagliptin in elderly patients with type 2 diabetes?
- Study design : Prospective post-marketing surveillance (≥3 years) with endpoints including renal function decline, cardiovascular events, and BP incidence .
- Data collection : Real-world adherence metrics (e.g., Morisky questionnaire) and glycemic stability (HbA1c variability) .
- Key finding : In elderly patients with advanced CKD (n=30), Linagliptin maintained HbA1c ≤7.5% for 14 months without hypoglycemia .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
